molecular formula C17H28N4O3S B5523303 (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5523303
M. Wt: 368.5 g/mol
InChI Key: HWAULOXZTUNGBV-LSDHHAIUSA-N
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Description

(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a diazabicyclo nonane core, a pyrrole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazabicyclo nonane core, the introduction of the pyrrole ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated synthesis processes to ensure scalability and consistency. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and reduce the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as electronics and materials science.

Mechanism of Action

The mechanism of action of (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide include other diazabicyclo nonane derivatives and sulfonamide-containing molecules. Examples include:

  • Diazabicyclo[3.2.2]nonane derivatives with different substituents.
  • Sulfonamide compounds with varying alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-13(2)20-9-5-6-16(20)17(22)21-11-14-7-8-15(21)12-19(10-14)25(23,24)18(3)4/h5-6,9,13-15H,7-8,10-12H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAULOXZTUNGBV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=CC=C1C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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